1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid
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Overview
Description
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17ClFNO2. It is known for its unique structural properties, which include a fluorine atom attached to a pyrrolidine ring and a tert-butyl group. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics .
Preparation Methods
The synthesis of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the fluorination of a pyrrolidine derivative followed by the introduction of a tert-butyl group. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor and tert-butylating agents like tert-butyl chloride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with active site residues, enhancing binding affinity and specificity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .
Comparison with Similar Compounds
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-tert-Butyl-3-chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-3-bromopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-3-iodopyrrolidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H16FNO2 |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)11-5-4-9(10,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
HTJRNQRRBYYVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1)(C(=O)O)F |
Origin of Product |
United States |
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